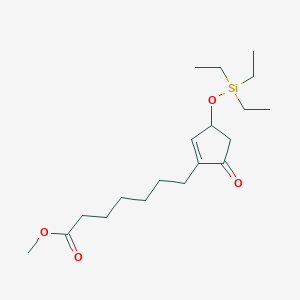

Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate

Vue d'ensemble

Description

“Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate” is an intermediate in the synthesis of prostaglandins . It is commonly used as a reagent in the synthesis of chemicals, mainly as a catalyst for esterification in organic synthesis and as a ligand in organometallic catalysts .

Synthesis Analysis

This compound can be synthesized by reacting 1-cyclopentene-1-heptanone and triethylvinylsilane in the presence of a base to obtain the product 1-cyclopentene-1-heptanoyl propanol ester . It is also synthesized on a multi-kilogram scale for use in the synthesis of prostaglandin intermediates .Molecular Structure Analysis

The molecular formula of this compound is C19H34O4Si . It has a molecular weight of 354.56 .Chemical Reactions Analysis

The compound is used as a reagent in the synthesis of chemicals, particularly as a catalyst for esterification in organic synthesis . It is also an intermediate in the synthesis of prostaglandins .Physical And Chemical Properties Analysis

The compound is a colorless to light yellow liquid . It has a density of approximately 0.94 g/mL . The boiling point is about 160-170°C , and the refractive index is about 1.44 . It is soluble in common organic solvents such as alcohols and ethers .Applications De Recherche Scientifique

Synthesis Applications

Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate and related compounds are primarily used in organic synthesis, particularly in the synthesis of complex organic molecules. For example, Vostrikov et al. (2010) describe its use in the synthesis of prostaglandin analogs, highlighting its role in forming various isomers in chemical reactions (Vostrikov, Loza, Ivanova, & Miftakhov, 2010). Similarly, Babler and Moy (1979) discuss its application as a key intermediate in prostaglandin synthesis, noting its utility in large-scale synthetic processes (Babler & Moy, 1979).

Chemical Transformation Studies

Research by Gimazetdinov et al. (2017, 2020) explores the chemical transformations involving derivatives of methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate. They investigate the intramolecular cyclization and possible pathways for cyclopropane ring closure, offering insights into the mechanisms of chemical reactions involving this compound (Gimazetdinov, Al’mukhametov, Spirikhin, & Miftakhov, 2017) (Gimazetdinov, Al’mukhametov, & Miftakhov, 2020).

Prostaglandin Synthesis

Prostaglandins, which are important in various biological processes, are synthesized using methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate. Research by Ikai, Sone, and Fukushima (1991) highlights its role in the synthesis of prostanoids, demonstrating its significance in the development of potential therapeutic agents (Ikai, Sone, & Fukushima, 1991).

Development of Antibacterial Agents

Research efforts also extend to developing antibacterial agents. For instance, Remuzon et al. (1992) have synthesized chiral naphthyridine analogues of this compound, exploring their potential as antibacterial agents with decreased pseudoallergic reactions (Remuzon, Bouzard, Guiol, & Jacquet, 1992).

Safety And Hazards

During use and operation, appropriate safety measures should be taken, including wearing protective glasses and gloves . Contact with skin and inhalation of its vapors should be avoided to prevent irritation or allergic reactions . The compound should not be exposed to open flames or high-temperature conditions to avoid the risk of fire or explosion .

Propriétés

IUPAC Name |

methyl 7-(5-oxo-3-triethylsilyloxycyclopenten-1-yl)heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O4Si/c1-5-24(6-2,7-3)23-17-14-16(18(20)15-17)12-10-8-9-11-13-19(21)22-4/h14,17H,5-13,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUYUBZMSCEMFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC1CC(=O)C(=C1)CCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451076 | |

| Record name | Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate | |

CAS RN |

112713-92-5 | |

| Record name | Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Azabicyclo[3.3.1]nonan-7-ylmethanol](/img/structure/B183734.png)

![N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide](/img/structure/B183738.png)